1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-
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Overview
Description
1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its diverse applications in organic synthesis, catalysis, and as a building block for various chemical reactions. Its structure features a bicyclic framework with a quaternary nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.
Preparation Methods
The synthesis of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents. One common method includes the reaction of DABCO with 4-chlorobenzyl chloride under basic conditions to form the quaternary ammonium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization .
Chemical Reactions Analysis
1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as periodates to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- involves its interaction with various molecular targets. The quaternary ammonium group allows it to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and selectivity. Additionally, the compound can interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- can be compared with other quaternary ammonium compounds such as:
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound is used as an oxidant in organic synthesis.
Silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane hydrogen sulfate: Used as a dual-interphase catalyst in diverse synthetic applications.
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Known for its micelle-forming and solubilizing properties.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the versatility and uniqueness of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-.
Properties
CAS No. |
102269-52-3 |
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Molecular Formula |
C14H19ClNO+ |
Molecular Weight |
252.76 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C14H19ClNO/c1-16-8-6-12(7-9-16)14(17,10-16)11-2-4-13(15)5-3-11/h2-5,12,17H,6-10H2,1H3/q+1 |
InChI Key |
VESZVEPWHSJNEL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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